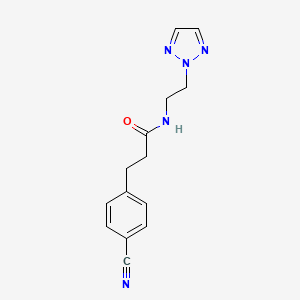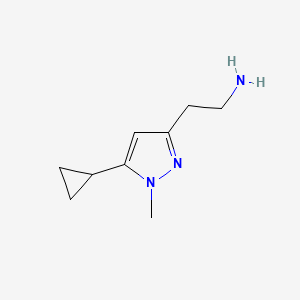![molecular formula C20H15N3O3S2 B2384304 4-acetil-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)bencensulfonamida CAS No. 896679-06-4](/img/structure/B2384304.png)
4-acetil-N-(3-(tiazolo[5,4-b]piridin-2-il)fenil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridines . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s structure includes a pyridyl attached to thiazolo[5,4-b]pyridine, which is a key structural unit for PI3Kα inhibitory potency .
Synthesis Analysis
Thiazolo[5,4-b]pyridines, including “4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, can be synthesized efficiently in several steps from commercially available substances . The synthesis involves the use of a ring cleavage methodology reaction for the introduction of various functional groups to the pyridine . This method allows for the selective introduction of multiple functional groups, making it a robust approach for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of “4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” includes a pyridyl attached to thiazolo[5,4-b]pyridine . This structure is a key component for the compound’s PI3Kα inhibitory potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” include a series of steps involving the use of commercially available substances . The process involves a ring cleavage methodology reaction, which allows for the selective introduction of multiple functional groups to the pyridine .
Aplicaciones Científicas De Investigación
- El andamiaje de tiazolo[3,2-a]pirimidina, presente en este compuesto, ha demostrado una alta actividad antitumoral . Los investigadores han explorado su potencial como andamiaje para diseñar nuevos fármacos anticancerígenos. La similitud estructural con la purina permite modificaciones que optimizan las interacciones ligando-receptor.
- Estos compuestos también han mostrado propiedades antiinflamatorias . Los investigadores han investigado su potencial como agentes antiinflamatorios, lo que podría ser valioso para el manejo de condiciones inflamatorias.
- Los derivados de 5H-tiazolo[3,2-a]pirimidin-3(2H)-ona contienen un grupo metileno activo (C2H2). Este grupo es altamente reactivo hacia varios reactivos electrófilos, lo que lo convierte en un centro atractivo para la funcionalización . Los investigadores pueden modificar este grupo para adaptar las propiedades del compuesto.
- Se han evaluado derivados específicos de este compuesto por su índice ulcerogénico y actividad analgésica. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida exhibió efectos antiinflamatorios y analgésicos .
- En estudios de cribado, ciertos derivados mostraron una mejor actividad antifibrótica que los medicamentos existentes como la Pirfenidona. Estos hallazgos sugieren aplicaciones potenciales en afecciones relacionadas con la fibrosis .
Actividad Antitumoral
Efectos Antiinflamatorios
Funcionalización del Grupo Metileno Activo
Índice Ulcerogénico y Actividad Analgésica
Potencial Antifibrótico
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that thiazolo[4,5-b]pyridines can interact with their targets through charged interactions . The electron-deficient aryl group in these compounds can result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with their targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Propiedades
IUPAC Name |
4-acetyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-13(24)14-7-9-17(10-8-14)28(25,26)23-16-5-2-4-15(12-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQXSVBLEFFPAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)
![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)
![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)
![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)
![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)


![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)
